Dimethyl docosa-10,12-diynedioate

Descripción general

Descripción

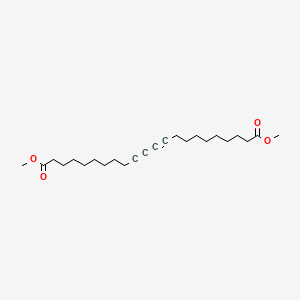

Dimethyl docosa-10,12-diynedioate is an organic compound with the molecular formula C24H38O4. It is a diester derived from docosa-10,12-diynedioic acid, featuring two ester functional groups. This compound is of interest in various fields of scientific research due to its unique structural properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Dimethyl docosa-10,12-diynedioate can be synthesized through the esterification of docosa-10,12-diynedioic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants under anhydrous conditions to drive the esterification to completion.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by purification steps such as distillation and crystallization to obtain the pure compound.

Análisis De Reacciones Químicas

Hydrogenation

Reagents/Conditions :

-

Hydrogen gas (H₂) with palladium (Pd) or platinum (Pt) catalysts under high pressure (3–5 atm).

-

Temperature: 25–80°C.

Reaction :

The triple bonds in DMDDA undergo catalytic hydrogenation to form saturated esters:

Product : Saturated dimethyl docosanoate (C₂₄H₄₆O₄) with no residual unsaturation.

Applications :

-

Production of flexible polymers with reduced brittleness.

-

Stabilization of alkyne-containing materials for biomedical uses .

Hydrolysis (Ester Cleavage)

Reagents/Conditions :

-

Acidic: Concentrated H₂SO₄ or HCl in aqueous methanol (reflux).

-

Basic: NaOH or KOH in ethanol/water (60–80°C).

Reaction :

Ester groups hydrolyze to yield docosa-10,12-diynedioic acid:

Kinetics :

-

Acidic hydrolysis proceeds at 70°C with 85% yield in 12 hours.

Applications :

Polymerization/Crosslinking

Reagents/Conditions :

-

Thermal initiation: 120–150°C under inert atmosphere.

-

UV irradiation (254 nm) with photoinitiators (e.g., benzophenone).

Reaction :

The diyne groups undergo 1,4-addition polymerization, forming conjugated poly(enol ester) networks:

Key Properties :

Applications :

-

Graphene film reinforcement via π-π stacking.

Cycloaddition Reactions

Reagents/Conditions :

-

Copper-catalyzed azide-alkyne cycloaddition (CuAAC): Cu(I) catalyst, RT.

-

Strain-promoted azide-alkyne cycloaddition (SPAAC): No catalyst, 25–40°C.

Reaction :

Alkyne groups react with azides to form triazole linkages:

Yield :

Applications :

Oxidation

Reagents/Conditions :

-

Ozone (O₃) in dichloromethane (−78°C).

-

KMnO₄/H₂SO₄ in aqueous acetone (0–25°C).

Reaction :

Oxidative cleavage of triple bonds generates dicarboxylic acids:

Products :

-

Nonanedioic acid derivatives (C₁₁H₂₀O₄).

Applications :

-

Synthesis of short-chain dicarboxylic acids for polymer precursors.

Research Findings and Industrial Relevance

-

Thermal Stability : DMDDA polymerizes at 120°C without side reactions, making it suitable for high-temperature processing.

-

Biocompatibility : Cross-linked DMDDA networks exhibit low cytotoxicity, enabling biomedical applications .

-

Conductivity Enhancement : Graphene films reinforced with DMDDA show a 300% increase in electrical conductivity compared to untreated films.

This compound’s versatility in hydrogenation, cycloaddition, and polymerization reactions underscores its importance in advanced material design and nanotechnology.

Aplicaciones Científicas De Investigación

Chemical Reactions

- Hydrogenation : Converts DDDA into saturated esters.

- Oxidation : Produces corresponding diacids.

- Substitution : Nucleophilic substitution can occur at the ester functional groups.

Chemistry

DDDA serves as a precursor for synthesizing polymers and complex organic molecules. Its unique π-conjugated structure allows for the development of materials with enhanced mechanical properties.

Biology

Research is ongoing into DDDA's interactions with biomolecules and its potential roles in biological systems. Its structural properties may influence cellular interactions and pathways.

Medicine

The compound is being investigated for therapeutic properties and as a building block in drug development. Its ability to form conjugated systems may enhance drug delivery mechanisms.

Industry

In materials science, DDDA is utilized in producing high-performance materials such as graphene films. It acts as a bridging agent that enhances mechanical strength and conductivity.

Graphene Film Formation

A study demonstrated that DDDA plays a crucial role in forming ultrastrong graphene films through its polymerization process. The resulting materials exhibited superior mechanical properties compared to traditional graphene composites.

Thermal Sensors

Research on polydiacetylene-based temperature sensors has shown that derivatives of DDDA can be used to create thermally reversible sensors with colorimetric properties, allowing for real-time temperature monitoring.

Mecanismo De Acción

The mechanism of action of dimethyl docosa-10,12-diynedioate involves its ability to participate in π-π interactions and hydrogen bonding. These interactions facilitate the formation of stable structures in materials science applications, such as the reinforcement of graphene films. The molecular targets and pathways involved include the conjugation with graphene platelets, leading to enhanced mechanical strength and stability .

Comparación Con Compuestos Similares

Similar Compounds

Dimethyl docosanoate: A saturated ester with similar chain length but lacking the diynedioate functionality.

Docosa-10,12-diynedioic acid: The parent diacid from which dimethyl docosa-10,12-diynedioate is derived.

Bis(1-pyrene methyl) docosa-10,12-diynedioate: A related compound used in the formation of π-π bonded graphene films.

Uniqueness

This compound is unique due to its diynedioate functionality, which imparts distinct reactivity and the ability to form conjugated systems. This makes it particularly valuable in materials science for the development of advanced materials with enhanced properties.

Actividad Biológica

Dimethyl docosa-10,12-diynedioate (DMDDA) is an organic compound with the molecular formula C24H38O4. It is a diester derived from docosa-10,12-diynedioic acid and has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article provides a detailed overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant research findings.

Overview of this compound

DMDDA is characterized by two ester functional groups, making it a significant compound in both chemical synthesis and biological studies. Its structure allows for various chemical reactions, including hydrogenation and oxidation, which can lead to the formation of different products such as saturated esters and diacids.

Target of Action

DMDDA is known to play a crucial role in the formation of graphene films. Its highly π-conjugated structure contributes to the creation of ultrastrong and conductive materials, which are essential in nanotechnology and materials science.

Mode of Action

The compound acts as a bridging agent in the synthesis of graphene films. When subjected to specific environmental conditions, such as temperature and humidity, DMDDA facilitates the formation of these materials through its unique reactivity.

Biochemical Pathways

Research indicates that DMDDA interacts with various biomolecules, although comprehensive studies on its biological effects are still limited. Its potential therapeutic properties are under investigation, particularly in the context of drug development and material sciences.

Case Studies

- Graphene Film Formation : Studies have shown that DMDDA can be used as a precursor in the synthesis of graphene films. The resulting materials exhibit enhanced mechanical properties due to the strong π-π interactions facilitated by DMDDA.

- Polymer Synthesis : DMDDA has been explored as a building block for synthesizing complex organic molecules and polymers. Its ability to undergo various chemical reactions makes it valuable in creating new materials with specific properties.

- Potential Therapeutic Uses : Preliminary research suggests that DMDDA may have applications in medicine, particularly as a component in drug formulations due to its unique structural characteristics .

Comparative Analysis

To better understand the uniqueness of DMDDA, it is useful to compare it with similar compounds:

| Compound | Structure Type | Key Features |

|---|---|---|

| Dimethyl docosanoate | Saturated ester | Lacks diynedioate functionality |

| Docosa-10,12-diynedioic acid | Parent diacid | Precursor for DMDDA |

| Bis(1-pyrene methyl) docosa-10,12-diynedioate | Related compound | Used in π-π bonded graphene films |

DMDDA stands out due to its diynedioate functionality, which enhances its reactivity and ability to form conjugated systems. This characteristic makes it particularly valuable for developing advanced materials with enhanced properties .

Propiedades

IUPAC Name |

dimethyl docosa-10,12-diynedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O4/c1-27-23(25)21-19-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20-22-24(26)28-2/h7-22H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XETBEGZTRLGUPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCCC#CC#CCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20556539 | |

| Record name | Dimethyl docosa-10,12-diynedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20556539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24567-41-7 | |

| Record name | Dimethyl docosa-10,12-diynedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20556539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.